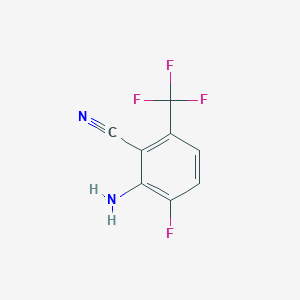

2-Amino-3-fluoro-6-(trifluoromethyl)benzonitrile

Descripción

Propiedades

Fórmula molecular |

C8H4F4N2 |

|---|---|

Peso molecular |

204.12 g/mol |

Nombre IUPAC |

2-amino-3-fluoro-6-(trifluoromethyl)benzonitrile |

InChI |

InChI=1S/C8H4F4N2/c9-6-2-1-5(8(10,11)12)4(3-13)7(6)14/h1-2H,14H2 |

Clave InChI |

IEWKERHYENUVPY-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C(=C1C(F)(F)F)C#N)N)F |

Origen del producto |

United States |

Métodos De Preparación

Regiochemical Challenges in Substituted Benzonitriles

The positioning of functional groups on the benzene ring in 2-Amino-3-fluoro-6-(trifluoromethyl)benzonitrile introduces significant synthetic challenges. The trifluoromethyl (-CF₃) and cyano (-CN) groups are strong electron-withdrawing substituents, directing electrophilic substitution to specific positions. For example, bromination typically occurs at the para position relative to the -CF₃ group in precursor molecules, as observed in the synthesis of analogous compounds like 4-amino-2-trifluoromethyl benzonitrile. However, the presence of fluorine at the 3-position in the target compound necessitates modified reaction conditions to avoid undesired side reactions, such as dehalogenation or over-bromination.

The amino group (-NH₂) further complicates synthesis due to its susceptibility to oxidation and nucleophilic reactivity. Protecting group strategies, such as acetylation or tert-butoxycarbonyl (Boc) protection, are often employed during intermediate steps to prevent unwanted side reactions.

Stepwise Synthetic Routes

Halogenation: Introducing Bromine Substituents

The first critical step involves bromination of a fluorinated aromatic precursor. In patents describing similar compounds, m-trifluoromethyl fluorobenzene undergoes bromination using dibromohydantoin (C₅H₆Br₂N₂O₂) in the presence of glacial acetic acid and concentrated sulfuric acid. These conditions facilitate electrophilic aromatic substitution, yielding 4-fluoro-2-bromo-5-(trifluoromethyl)benzene as a key intermediate.

Reaction Conditions:

This step’s regioselectivity is critical, as misplaced bromine atoms would necessitate costly purification or render subsequent steps nonviable.

Cyano Group Substitution: Bromine-to-CN Conversion

The brominated intermediate undergoes cyano group substitution via a Rosenmund-von Braun reaction, employing cuprous cyanide (CuCN) in quinoline as a solvent. This nucleophilic aromatic substitution replaces bromine with a cyano group, forming 2-fluoro-6-(trifluoromethyl)benzonitrile.

Optimized Parameters:

- Catalyst: CuCN (1–1.1 molar equivalents relative to bromide)

- Solvent: Quinoline (3–5 L per kilogram of bromide)

- Reaction Time: 20 hours under reflux

- Yield: ~80% after steam distillation

Quinoline acts as both a solvent and a base, mitigating HBr release and enhancing reaction efficiency.

Aminolysis: Introducing the Amino Group

The final step involves aminolysis of the fluoro substituent at the 3-position. Liquid ammonia (NH₃) in ethanol at elevated temperatures (120°C) facilitates nucleophilic substitution, replacing fluorine with an amino group.

Key Variables:

- Ammonia Concentration: 27 kg per 185 kg of intermediate

- Solvent: Ethanol (350 kg per 185 kg intermediate)

- Reaction Duration: 8 hours

- Yield: 75% after crystallization

This step’s success hinges on maintaining anhydrous conditions to prevent hydrolysis of the nitrile group.

Industrial-Scale Production and Optimization

Catalytic Systems and Solvent Selection

Industrial protocols prioritize solvents and catalysts that balance cost, safety, and efficiency. For example, quinoline’s high boiling point (237°C) makes it ideal for high-temperature reactions but necessitates careful recovery due to toxicity. Recent advancements explore replacing quinoline with polar aprotic solvents like dimethylformamide (DMF), though this remains experimental for large-scale applications.

Catalyst recycling is another focus area. Cuprous cyanide, while effective, generates hazardous waste. Patent CN1810775B proposes using stoichiometric CuCN with minimal excess to reduce environmental impact.

Yield and Purity Enhancements

- Crystallization Techniques: Toluene recrystallization achieves >99% purity by removing isomers and unreacted starting materials.

- Byproduct Management: Steam distillation in the cyano substitution step eliminates high-boiling-point impurities, reducing downstream purification costs.

Alternative Synthetic Pathways

Hydrogenation-Dehalogenation Routes

Patent CN113698315A describes a method for analogous compounds where 2-chloro-6-trifluoromethylbenzonitrile undergoes hydrogenation using Raney nickel or palladium catalysts to replace chlorine with hydrogen. Adapting this approach could allow direct amination via catalytic amination, bypassing bromination steps.

Advantages:

- Fewer synthetic steps

- Avoids brominated intermediates

Challenges:

Hydrolysis-Amination Sequences

Hydrolysis of the nitrile group to an amide followed by amination presents another route. For example, 2-trifluoromethyl benzamide derivatives have been synthesized via alkaline hydrolysis (NaOH in ethanol/water), yielding amides that are subsequently aminated.

Reaction Scheme:

- Hydrolysis:

$$ \text{Ar-CN} + \text{H}2\text{O} \xrightarrow{\text{NaOH}} \text{Ar-CONH}2 $$ - Amination:

$$ \text{Ar-CONH}2 + \text{NH}3 \rightarrow \text{Ar-NH}2 + \text{CO}2 $$

Limitations:

- Lower overall yields (~67%) compared to direct substitution routes

- Requires handling corrosive alkaline conditions

Data Tables

Table 1: Physicochemical Properties of 2-Amino-3-fluoro-6-(trifluoromethyl)benzonitrile

| Property | Value |

|---|---|

| Molecular Formula | C₈H₄F₄N₂ |

| Molecular Weight | 204.12 g/mol |

| IUPAC Name | 2-amino-3-fluoro-6-(trifluoromethyl)benzonitrile |

| SMILES | C1=CC(=C(C(=C1C(F)(F)F)C#N)N)F |

| PubChem CID | 15457195 |

Análisis De Reacciones Químicas

El 2-Amino-3-fluoro-6-trifluorometil-benzonitrilo se somete a varios tipos de reacciones químicas, que incluyen:

Reacciones de Sustitución: Los grupos amino y fluoro en el anillo de benceno pueden participar en reacciones de sustitución nucleófila y electrófila.

Oxidación y Reducción: El compuesto puede ser oxidado o reducido bajo condiciones específicas para formar diferentes productos.

Reacciones de Acoplamiento: Puede usarse en reacciones de acoplamiento para formar moléculas más complejas, a menudo involucrando reacciones de acoplamiento cruzado catalizadas por paladio.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y catalizadores como el paladio. Los principales productos formados dependen de las condiciones específicas de reacción y los reactivos utilizados .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications:

- Antimicrobial Activity : Studies indicate that 2-Amino-3-fluoro-6-(trifluoromethyl)benzonitrile exhibits significant activity against various pathogens, including Staphylococcus aureus and Escherichia coli. This is attributed to its ability to disrupt bacterial cell membranes due to its lipophilic nature .

- Anti-inflammatory Properties : Research has shown that the compound can modulate inflammatory responses by reducing interleukin-6 (IL-6) levels in vitro, indicating potential use in treating chronic inflammatory diseases .

- Cancer Therapeutics : Preliminary investigations suggest that this compound may target specific pathways involved in cancer cell proliferation, making it a candidate for further development in anticancer therapies .

Synthesis of Complex Organic Molecules

The compound serves as a valuable building block in the synthesis of more complex organic molecules. Its unique structural features allow for diverse chemical transformations, facilitating the development of new pharmaceuticals and agrochemicals .

Fluorinated Drug Discovery

Fluorinated compounds have become increasingly important in drug discovery due to their enhanced biological activity. The trifluoromethyl group contributes to increased binding affinity to biological targets, which is critical for developing effective drugs .

Case Study 1: Antimicrobial Properties

In a study focused on the antimicrobial effects of fluorinated compounds, 2-Amino-3-fluoro-6-(trifluoromethyl)benzonitrile demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The mechanism was linked to the compound's ability to disrupt bacterial cell membranes due to its lipophilic nature .

Case Study 2: Anti-inflammatory Mechanism

Research published by MDPI highlighted the compound's role in reducing IL-6 levels in vitro. This finding suggests its potential as an anti-inflammatory agent, which could be beneficial in managing chronic inflammatory conditions .

Mecanismo De Acción

El mecanismo de acción del 2-Amino-3-fluoro-6-trifluorometil-benzonitrilo implica su interacción con objetivos moleculares como enzimas y receptores. El grupo trifluorometil mejora la lipofilia y la estabilidad metabólica del compuesto, lo que le permite interactuar eficazmente con los objetivos biológicos. El grupo amino puede formar enlaces de hidrógeno con sitios activos, mientras que el grupo fluoro puede participar en varias interacciones no covalentes, contribuyendo a la actividad general del compuesto .

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

Positional Isomers and Substituent Variations

2-Amino-3-(trifluoromethyl)benzonitrile (CAS 58458-14-3)

- Structure: Trifluoromethyl group at position 3, amino at position 2, nitrile at position 1.

- Molecular Weight : 186.13 g/mol (matches the target compound).

- Key Differences: The trifluoromethyl group at position 3 alters steric and electronic effects compared to position 4. Applications include intermediates in drug synthesis, as suggested by its listing in chemical catalogs .

4-Amino-2-(trifluoromethyl)benzonitrile (CAS 654-70-6)

- Structure: Amino group at position 4, trifluoromethyl at position 2.

- Molecular Weight : 186.13 g/mol.

- Key Differences: The amino group’s position (para vs. ortho) significantly impacts electronic distribution. This compound is noted as an impurity in bicalutamide synthesis, highlighting its relevance in quality control for pharmaceuticals .

Halogen-Substituted Analogs

3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile

- Structure: Chlorine replaces the amino group at position 3.

- Used in synthetic chemistry for further functionalization .

6-Amino-3-bromo-2-fluorobenzonitrile (CAS 845866-92-4)

- Structure: Bromine at position 3, amino at position 5.

- Molecular Weight : 215.02 g/mol.

- Key Differences: Bromine’s larger atomic radius increases steric hindrance, which may slow reaction kinetics. The amino group’s position (6 vs.

Fluorination and Trifluoromethyl Patterns

2-Amino-3,6-difluorobenzonitrile (CAS 190011-81-5)

- Structure : Fluorine atoms at positions 3 and 6, lacking the trifluoromethyl group.

- Molecular Weight : 154.12 g/mol.

- Key Differences : The absence of -CF₃ reduces lipophilicity and metabolic stability. However, dual fluorination may enhance electronegativity, influencing solubility in polar solvents. Priced at $69.56–$208.18, it is commercially available for research .

2-Chloro-6-(trifluoromethyl)benzonitrile (CAS 129604-28-0)

- Molecular Weight : 205.56 g/mol.

- Predicted boiling point: 236.9±35.0°C .

Functional Group Modifications

3-(Difluoromethoxy)-2-fluoro-6-(trifluoromethyl)benzonitrile (CAS 2701494-99-5)

- Structure : Difluoromethoxy (-OCF₂H) at position 3.

- Applications in advanced agrochemicals are plausible .

Actividad Biológica

2-Amino-3-fluoro-6-(trifluoromethyl)benzonitrile is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of fluorine and trifluoromethyl groups in its structure can significantly influence its pharmacological properties, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-Amino-3-fluoro-6-(trifluoromethyl)benzonitrile is , with a molecular weight of approximately 201.13 g/mol. The compound features an amino group, a fluorine atom, and a trifluoromethyl group attached to a benzene ring, which can enhance lipophilicity and metabolic stability.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 201.13 g/mol |

| IUPAC Name | 2-Amino-3-fluoro-6-(trifluoromethyl)benzonitrile |

| Boiling Point | Not available |

| Melting Point | Not available |

The biological activity of 2-Amino-3-fluoro-6-(trifluoromethyl)benzonitrile can be attributed to its ability to interact with various biological targets. The amino group may facilitate hydrogen bonding with target proteins, while the trifluoromethyl group can enhance binding affinity due to its electron-withdrawing nature. This dual functionality potentially allows the compound to modulate enzyme activities or receptor interactions effectively.

Antimicrobial Activity

Research has indicated that fluorinated compounds often exhibit enhanced antimicrobial properties. A study on similar fluorinated derivatives showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that 2-Amino-3-fluoro-6-(trifluoromethyl)benzonitrile may also possess similar properties. The presence of trifluoromethyl groups was noted to improve the potency of compounds against pathogens like Staphylococcus aureus and Escherichia coli .

Case Studies and Research Findings

- Antibacterial Efficacy : A comparative study evaluated the antibacterial effects of several fluorinated compounds, revealing that those with trifluoromethyl substitutions exhibited lower minimum inhibitory concentrations (MICs) against E. coli and P. aeruginosa compared to non-fluorinated counterparts . This suggests that 2-Amino-3-fluoro-6-(trifluoromethyl)benzonitrile could be effective in similar assays.

- Enzyme Inhibition : Another study highlighted the role of fluorinated benzonitriles in inhibiting specific enzymes associated with cancer metabolism. The introduction of trifluoromethyl groups was found to enhance binding interactions within the active sites of these enzymes, potentially increasing the efficacy of drug candidates derived from such scaffolds .

Q & A

Q. What synthetic routes are recommended for preparing 2-amino-3-fluoro-6-(trifluoromethyl)benzonitrile, and how can regioselectivity be ensured during fluorination?

Methodological Answer: Synthesis typically involves sequential functionalization of a benzonitrile precursor. A plausible route includes:

Trifluoromethylation : Introduce the trifluoromethyl group via copper-mediated cross-coupling or radical trifluoromethylation using reagents like CF₃I under UV light .

Fluorination : Electrophilic fluorination using Selectfluor® or DAST (diethylaminosulfur trifluoride) to ensure regioselectivity at the 3-position. Computational modeling (e.g., DFT) can predict reactive sites by analyzing electron density and Fukui indices .

Amination : Catalytic amination (e.g., Buchwald-Hartwig) or nitration followed by reduction (e.g., H₂/Pd-C) to introduce the amino group.

Key Considerations : Monitor reaction intermediates via LC-MS and optimize temperature/pH to minimize byproducts like 3-nitro derivatives (common in nitration steps, as seen in related compounds) .

Q. How should researchers validate the purity of 2-amino-3-fluoro-6-(trifluoromethyl)benzonitrile, and what analytical thresholds are critical for pharmacological applications?

Methodological Answer: Use reversed-phase HPLC with a C18 column (e.g., Waters Spherisorb ODS-2) and UV detection (λ = 254 nm). Parameters include:

Q. Acceptance Criteria :

| Impurity | Threshold | Relative Retention Time |

|---|---|---|

| Nitro byproduct | ≤0.1% | 0.4 (vs. parent compound) |

| Dehalogenated | ≤0.2% | 0.7 |

Validate using a relative response factor (RRF) of 1.4 for impurities, as established in pharmacopeial standards .

Advanced Research Questions

Q. How do the electronic effects of the trifluoromethyl and amino groups influence the compound’s reactivity in nucleophilic aromatic substitution (SNAr) reactions?

Methodological Answer: The trifluoromethyl group is strongly electron-withdrawing (-I effect), activating the aromatic ring toward SNAr at meta/para positions. The amino group (-NH₂) acts as an ortho/para director but can deactivate the ring if protonated. To study this:

DFT Calculations : Compute electrostatic potential maps (e.g., using B3LYP/6-311+G(d,p)) to identify electrophilic hotspots. The Colle-Salvetti functional can correlate electron density with reactivity .

Kinetic Studies : Compare reaction rates of derivatives (e.g., 2-amino-3-fluoro vs. non-fluorinated analogs) with nucleophiles like thiols or amines.

Example : Fluorine at the 3-position enhances para-directing effects, favoring substitution at the 6-position in trifluoromethylated systems .

Q. What strategies resolve contradictions in reported crystallographic data for trifluoromethylated benzonitriles, particularly regarding fluorine positional disorder?

Methodological Answer:

Low-Temperature XRD : Collect data at 100 K to reduce thermal motion artifacts.

Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., F⋯H contacts) to distinguish static vs. dynamic disorder.

Complementary Techniques : Pair XRD with solid-state NMR (¹⁹F MAS NMR) to confirm fluorine environments. For example, ¹⁹F chemical shifts > -60 ppm indicate para-trifluoromethyl groups, while meta-substituted analogs show shifts < -70 ppm .

Case Study : In 3-fluoro-5-(trifluoromethyl)benzonitrile, disorder was resolved by refining two overlapping fluorine positions with occupancy ratios of 0.6:0.4 .

Q. How can researchers design stability studies to assess the compound’s degradation under physiological conditions, and what are the key degradation pathways?

Methodological Answer:

Forced Degradation : Expose the compound to:

- Acidic/alkaline conditions : 0.1 M HCl/NaOH at 40°C for 48 hrs.

- Oxidative stress : 3% H₂O₂ at 25°C for 24 hrs.

- Photolysis : UV light (λ = 365 nm) for 72 hrs.

Degradation Pathways :

- Hydrolysis : Cleavage of the benzonitrile group to carboxylic acid (confirmed by LC-MS/MS).

- Photooxidation : Formation of nitroso derivatives (m/z +16).

Analytical Tools : Use HRMS and ¹⁹F NMR to track fluorine retention and identify degradants. For example, loss of -CF₃ (m/z -69) indicates radical-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.